molecular formula C21H20F6N2O3S B11470656 Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Methyl 2-({1,1,1,3,3,3-hexafluoro-2-[(phenylacetyl)amino]propan-2-yl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11470656
M. Wt: 494.5 g/mol
InChI Key: OFYNQDFUHAMBPL-UHFFFAOYSA-N
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Description

METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzothiophene core, which is a sulfur-containing heterocycle, and is further functionalized with hexafluoro groups and a phenylacetamido moiety. The presence of fluorine atoms imparts significant chemical stability and reactivity, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents and aromatic precursors.

    Introduction of the Hexafluoro Group: This step often involves the use of hexafluoroacetone or similar fluorinating agents under controlled conditions.

    Attachment of the Phenylacetamido Moiety: This is usually done through amide bond formation reactions, using reagents like phenylacetic acid derivatives and coupling agents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced amines or alcohols.

    Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The hexafluoro groups enhance its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The phenylacetamido moiety may also play a role in modulating biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: A fluorinated alcohol with similar hexafluoro groups.

    Phenylacetamide: Shares the phenylacetamido moiety.

    Benzothiophene Derivatives: Compounds with the benzothiophene core structure.

Uniqueness

METHYL 2-{[1,1,1,3,3,3-HEXAFLUORO-2-(2-PHENYLACETAMIDO)PROPAN-2-YL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of its structural features, including the hexafluoro groups, phenylacetamido moiety, and benzothiophene core. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20F6N2O3S

Molecular Weight

494.5 g/mol

IUPAC Name

methyl 2-[[1,1,1,3,3,3-hexafluoro-2-[(2-phenylacetyl)amino]propan-2-yl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C21H20F6N2O3S/c1-32-18(31)16-13-9-5-6-10-14(13)33-17(16)29-19(20(22,23)24,21(25,26)27)28-15(30)11-12-7-3-2-4-8-12/h2-4,7-8,29H,5-6,9-11H2,1H3,(H,28,30)

InChI Key

OFYNQDFUHAMBPL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCCC2)NC(C(F)(F)F)(C(F)(F)F)NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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